molecular formula C21H20FNO B1520242 {[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine CAS No. 1148027-32-0

{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine

Cat. No.: B1520242
CAS No.: 1148027-32-0
M. Wt: 321.4 g/mol
InChI Key: YAWLVQVFIVIOOX-UHFFFAOYSA-N
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Description

Chemical Structure: This compound is a secondary amine featuring a benzyloxy-substituted phenyl group and a 3-fluorophenylmethyl moiety. Its IUPAC name is 3-fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]benzenemethanamine.
Key Properties (from ):

  • CAS No.: 1148027-32-0
  • Molecular Formula: C₂₁H₂₀FNO
  • Molar Mass: 321.39 g/mol
  • Density: 1.145 g/cm³ (predicted)
  • Boiling Point: 449.2 °C (predicted)
  • pKa: 8.46 (predicted)

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-(4-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO/c22-20-8-4-7-19(13-20)15-23-14-17-9-11-21(12-10-17)24-16-18-5-2-1-3-6-18/h1-13,23H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWLVQVFIVIOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine has garnered attention in recent years due to its promising biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • IUPAC Name : {[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine
  • Molecular Formula : C18H20FNO2
  • Molecular Weight : 301.36 g/mol

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

  • Anti-tubercular Activity : A related compound demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis with an IC50 value of 0.652 μg/mL, suggesting a potential for similar efficacy in its analogs .
  • PPARα Agonism : The compound is hypothesized to act as a PPARα agonist, which may ameliorate conditions such as inflammation and vascular leakage. This mechanism is critical for developing treatments for metabolic disorders and cardiovascular diseases .
  • Interaction with Enzymes : The compound is believed to stabilize within the active site of specific enzymes through various non-covalent interactions, including hydrogen bonds and pi-pi stacking interactions. These interactions enhance its binding affinity and biological efficacy .
  • Gene Regulation : Agonism of PPARα leads to the upregulation of target genes involved in fatty acid metabolism, which is crucial for managing metabolic syndromes .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of {[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine:

CompoundBiological ActivityIC50 (μg/mL)Reference
6aAnti-tubercular0.652
A91PPARα AgonistNot specified

Case Studies

  • Anti-Tubercular Efficacy : In a study assessing various derivatives, compounds with hydroxyl and nitro groups demonstrated enhanced anti-tubercular activity, indicating that structural modifications can significantly impact efficacy .
  • PPARα Activation : The compound A91 from a similar chemical class showed improved potency and selectivity compared to initial hits, suggesting that structural optimization can lead to better therapeutic candidates .

Comparison with Similar Compounds

Substituted Benzylamine Derivatives

The following compounds share structural motifs with the target molecule, differing in substituent positions or functional groups:

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Substituents
{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine (Target) C₂₁H₂₀FNO 321.39 1.145 449.2 8.46 3-Fluorophenyl, benzyloxy
{[4-(Benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]amine C₂₁H₂₀FNO 321.39 N/A N/A N/A 4-Fluorophenyl, benzyloxy
{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine C₂₇H₂₅NO 379.49 N/A N/A N/A Diphenylmethyl, benzyloxy
{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine C₁₆H₁₉NO 241.33 N/A N/A N/A Ethyl group, benzyloxy

Key Observations :

  • Substituent Position: The target’s 3-fluorophenyl group differs from the 4-fluorophenyl analog ().
  • Steric Effects : Replacing the fluorophenyl group with bulkier diphenylmethyl (as in the third entry) increases molar mass by ~18%, likely reducing solubility but enhancing lipophilicity.
  • Simpler Analogs : The ethyl-substituted variant (last entry) has a significantly lower molar mass, suggesting improved synthetic accessibility but reduced complexity for targeted applications.

Urea and Thiazole Derivatives ()

Compound ID () Molecular Formula Molar Mass (g/mol) Yield (%) Melting Point (°C) Key Features
1f C₃₃H₂₈F₃N₅O₃S 667.9 70.7 198–200 Trifluoromethyl, thiazole, piperazine
2a C₃₄H₂₉FN₄O₃S 694.5 74.9 190–192 3-Fluorophenyl, benzyloxy, thiazole
10a C₂₃H₂₄FN₅O₂S 498.2 87.7 N/A Ethyl ester, 3-fluorophenyl, piperazine

Key Comparisons :

  • Molecular Complexity : Urea derivatives (e.g., 1f, 2a) exhibit higher molar masses (>600 g/mol) due to thiazole and piperazine moieties, contrasting with the target’s simpler amine structure.
  • Functional Groups : The presence of urea (NHCONH) in compounds enhances hydrogen-bonding capacity, whereas the target’s amine group offers basicity (pKa ~8.46).
  • Synthetic Accessibility : Ethyl ester derivatives (e.g., 10a) achieve higher yields (>85%) compared to urea analogs (~70–78%), suggesting milder reaction conditions .

Structural and Electronic Effects

  • Electron-Withdrawing Groups: The 3-fluorophenyl group in the target moderately withdraws electrons, slightly lowering pKa compared to non-fluorinated analogs.
  • Lipophilicity : The benzyloxy group increases logP values across all analogs, favoring membrane permeability but possibly complicating aqueous solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine
Reactant of Route 2
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{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine

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